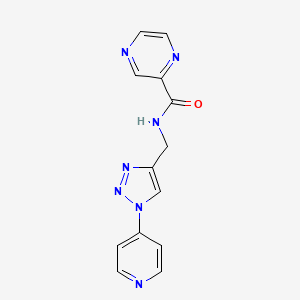

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide

Descripción

Propiedades

IUPAC Name |

N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N7O/c21-13(12-8-15-5-6-16-12)17-7-10-9-20(19-18-10)11-1-3-14-4-2-11/h1-6,8-9H,7H2,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZBZVJQTHCIWLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2C=C(N=N2)CNC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Mode of Action

The exact mode of action of N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide It is likely that it interacts with its targets, possibly tyrosine kinases, leading to changes in their activity.

Biochemical Pathways

The biochemical pathways affected by This compound It is plausible that it impacts pathways related to the function of its potential targets, such as tyrosine kinases.

Result of Action

The molecular and cellular effects of This compound Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra.

Actividad Biológica

N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential based on various research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazine ring, a triazole moiety, and a carboxamide functional group. The molecular formula is , with a molecular weight of approximately 244.28 g/mol. The presence of these heterocycles contributes to its unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Triazole Ring : This is often achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

- Coupling with Pyrazine : The triazole intermediate is subsequently reacted with pyrazine derivatives to form the final product.

The synthetic route can be optimized for yield and purity depending on the desired application.

Antimicrobial Properties

Research has shown that compounds containing triazole and pyrazine scaffolds exhibit notable antimicrobial activity. For instance, studies have reported that related compounds demonstrate effectiveness against various strains of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of essential enzymes.

| Compound | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| T4 | Antitubercular | ≤21.25 µM |

| T5 | Antifungal | Not specified |

| T6 | Bactericidal | Not specified |

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies indicate that it can induce apoptosis in cancer cell lines such as MDA-MB-231. The compound's mechanism may involve:

- Inhibition of Cell Proliferation : By interfering with cell cycle progression.

- Induction of Apoptosis : Through activation of caspases and modulation of apoptotic pathways.

Study 1: Antimicrobial Efficacy

A study assessed the efficacy of various pyrazine derivatives against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The findings indicated that compounds with similar structures to this compound showed promising results with MIC values indicating significant antimicrobial activity .

Study 2: Cancer Cell Line Testing

In another investigation focusing on cancer therapeutics, N-(pyridinyl)-triazole derivatives were tested against several cancer cell lines. Results demonstrated that modifications in the triazole ring significantly impacted cytotoxicity levels, suggesting a structure–activity relationship critical for developing effective anticancer agents .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : The compound can bind to various receptors influencing cellular signaling pathways.

Comparación Con Compuestos Similares

Core Heterocyclic Features

- Triazole Derivatives: Benzofuran-Triazole Hybrids (e.g., 8b in ): Replace pyrazine with benzofuran-2-carboxamide. The 2-chlorobenzyl substituent on the triazole enhances antifungal activity, suggesting electronic effects (Cl as an electron-withdrawing group) improve target binding .

Pyrazine/Pyridine Analogues :

Substituent Effects

- Triazole Substituents: Pyridin-4-yl (target compound): Enhances π-π stacking and hydrogen bonding with biological targets. Benzyl Groups (e.g., 8a, 8d in ): Methyl or methoxy substituents on benzyl groups (2-CH₃, 3-OCH₃) modulate lipophilicity and antifungal potency . Acetamidophenyl (e.g., 54, 55 in ): Acrylamide or cyanoacetamide termini introduce reactivity for polymer conjugation or covalent binding .

Antifungal Potential

- Benzofuran-Triazole Hybrids (): Demonstrated 10–12% growth inhibition of P. placenta at 1000 ppm. Electron-withdrawing groups (e.g., Cl in 8b ) enhance activity .

- Target Compound: Pyrazine’s hydrogen-bonding capacity may improve binding to fungal enzymes (e.g., lanosterol demethylase) compared to benzofuran derivatives.

DNA Binding

- Cyclam-Triazole Lexitropsins (): Pyrrole-triazole adducts selectively bind AT-rich DNA via minor groove interactions. The pyrazine variant could exhibit altered binding kinetics due to its planar heterocycle .

Physicochemical Properties

| Property | Target Compound | Analogues (Examples) |

|---|---|---|

| Molecular Weight | ~350–400 g/mol (estimated) | 374.4 g/mol () |

| Solubility | Moderate (pyridine enhances) | Low (benzofuran in ) |

| LogP | ~1.5–2.5 (predicted) | 2.8 () |

Q & A

Basic: What synthetic methodologies are optimal for constructing the triazole-pyridine-pyrazine core of this compound?

The triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging terminal alkynes and azides derived from pyridine precursors. For pyrazine-2-carboxamide attachment, amide coupling reagents such as HATU or EDC/NHS are employed under anhydrous conditions . Key steps include:

- Precursor preparation : Pyridin-4-yl azide generation from 4-aminopyridine via diazotization.

- Triazole formation : Reaction with propargyl alcohol derivatives at 50–60°C in DMF/H2O with CuSO4·5H2O and sodium ascorbate .

- Amide coupling : Pyrazine-2-carboxylic acid activation with DCC/DMAP, followed by reaction with the triazole-methyl intermediate .

Basic: How can researchers confirm the regiochemistry of the 1,2,3-triazole moiety?

Regioselectivity (1,4- vs. 1,5-substitution) is confirmed via:

- NMR analysis : <sup>1</sup>H NMR chemical shifts for triazole protons (δ 7.5–8.5 ppm) and coupling patterns .

- X-ray crystallography : Definitive structural assignment via single-crystal diffraction, as demonstrated for related triazole-carboxamide analogs .

- Computational modeling : DFT calculations to predict stability of regioisomers, validated by experimental data .

Advanced: How can conflicting bioactivity data across structurally similar triazole-pyrazine derivatives be resolved?

Discrepancies in biological activity (e.g., receptor affinity vs. cellular efficacy) may arise from:

- Solubility differences : Use logP calculations (e.g., ACD/Labs) and experimental determination in PBS/DMSO to correlate bioavailability with activity .

- Conformational flexibility : Perform molecular dynamics simulations to assess binding pose variability in target proteins (e.g., kinase domains) .

- Off-target effects : Screen against panels of related receptors/enzymes (e.g., Eurofins CEREP panels) to identify selectivity outliers .

Advanced: What strategies optimize metabolic stability without compromising target binding?

- Structural modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the pyrazine ring to reduce CYP450-mediated oxidation .

- Isosteric replacement : Replace the triazole with a pyrazole or imidazole ring to enhance metabolic resistance while maintaining hydrogen-bonding capacity .

- Prodrug approaches : Mask the carboxamide as a tert-butyl ester to improve membrane permeability, with in situ hydrolysis in target tissues .

Basic: What analytical techniques are critical for purity assessment?

- HPLC-MS : Reverse-phase C18 columns (ACN/H2O gradient) with UV detection at 254 nm and ESI+ mass spectrometry for impurity profiling .

- Elemental analysis : Validate elemental composition (C, H, N) within ±0.4% of theoretical values .

- TLC monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress and isolate intermediates .

Advanced: How can structure-activity relationships (SAR) guide derivative design?

- Pharmacophore mapping : Identify critical motifs (e.g., pyridine’s nitrogen orientation, triazole’s π-stacking capacity) using 3D-QSAR models (e.g., Schrödinger’s Phase) .

- Fragment-based screening : Test truncated analogs (e.g., pyrazine-2-carboxamide alone) to deconstruct contributions to binding energy .

- Cross-target analysis : Compare activity against homologs (e.g., pyridin-2-yl vs. pyridin-4-yl derivatives) to refine selectivity .

Basic: What solvent systems are optimal for recrystallization?

- Binary mixtures : Ethanol/water (7:3 v/v) for high-yield crystallization, monitored by differential scanning calorimetry (DSC) to assess polymorph stability .

- Ternary systems : DCM/methanol/hexane (5:3:2) for removing hydrophobic impurities .

Advanced: How can computational tools predict off-target interactions?

- Docking studies : Use AutoDock Vina with PDB structures (e.g., 4ZUD for kinase targets) to prioritize in vitro assays .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles and toxicity risks .

Basic: What are common pitfalls in scaling up synthesis?

- Exothermic reactions : Control temperature during azide formation (<5°C) to prevent decomposition .

- Byproduct formation : Use scavenger resins (e.g., QuadraPure™) to remove residual copper catalysts .

Advanced: How to resolve discrepancies between in vitro and in vivo efficacy?

- PK/PD modeling : Integrate plasma concentration-time curves (non-compartmental analysis) with target engagement data .

- Tissue distribution studies : Radiolabel the compound (e.g., <sup>14</sup>C at the pyrazine carbonyl) to quantify biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.